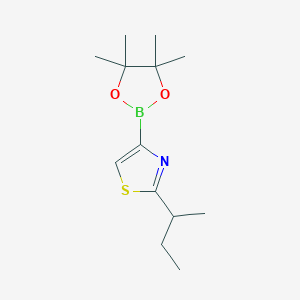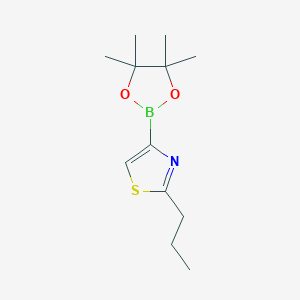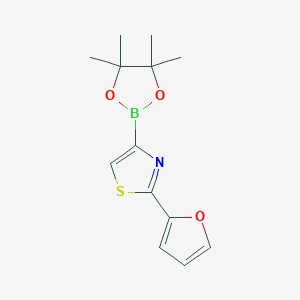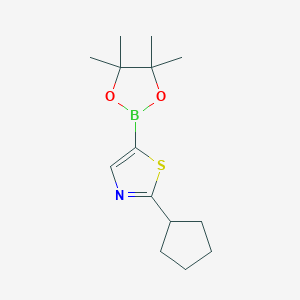
2-(Thien-2-yl)thiazole-4-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Thien-2-yl)thiazole-4-boronic acid pinacol ester, also known as TTBP, is a versatile synthetic intermediate used in the synthesis of many different compounds. It is a boronic ester that has been used in a variety of applications, ranging from pharmaceuticals to materials science. TTBP is a highly efficient and cost-effective synthetic intermediate that has been used in a variety of applications.
Aplicaciones Científicas De Investigación
2-(Thien-2-yl)thiazole-4-boronic acid pinacol ester has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of organic compounds, as a ligand in the synthesis of metal complexes, and as a reagent in the synthesis of pharmaceuticals. 2-(Thien-2-yl)thiazole-4-boronic acid pinacol ester has also been used in the synthesis of polymers, such as polythiophenes. In addition, 2-(Thien-2-yl)thiazole-4-boronic acid pinacol ester has been used in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 2-(Thien-2-yl)thiazole-4-boronic acid pinacol ester is not fully understood. However, it is believed to act as a catalyst in the synthesis of organic compounds by facilitating the formation of covalent bonds between the reactants. Additionally, 2-(Thien-2-yl)thiazole-4-boronic acid pinacol ester is believed to act as a ligand in the synthesis of metal complexes, forming a coordination complex between the metal and the boronic ester.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(Thien-2-yl)thiazole-4-boronic acid pinacol ester have not been extensively studied. However, it is believed to be non-toxic and non-irritating. Additionally, 2-(Thien-2-yl)thiazole-4-boronic acid pinacol ester is believed to be biodegradable and non-persistent in the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-(Thien-2-yl)thiazole-4-boronic acid pinacol ester in lab experiments is its cost-effectiveness. It is relatively inexpensive and easy to synthesize, making it a popular choice for researchers. Additionally, 2-(Thien-2-yl)thiazole-4-boronic acid pinacol ester is highly versatile, making it suitable for a variety of applications. However, there are some limitations to using 2-(Thien-2-yl)thiazole-4-boronic acid pinacol ester in lab experiments. For example, it is not as stable as some other synthetic intermediates, and it can be difficult to obtain in large quantities.
Direcciones Futuras
There are many potential future directions for research involving 2-(Thien-2-yl)thiazole-4-boronic acid pinacol ester. For example, it could be used in the synthesis of new pharmaceuticals or materials. Additionally, research into the mechanism of action of 2-(Thien-2-yl)thiazole-4-boronic acid pinacol ester could lead to new and improved synthetic methods. Finally, further research into the biochemical and physiological effects of 2-(Thien-2-yl)thiazole-4-boronic acid pinacol ester could lead to new applications in the medical field.
Métodos De Síntesis
2-(Thien-2-yl)thiazole-4-boronic acid pinacol ester can be synthesized using a variety of methods. The most common method is the reaction of thiophene-2-carboxylic acid with boronic acid in the presence of a base. This reaction produces a boronic ester, which can then be converted to 2-(Thien-2-yl)thiazole-4-boronic acid pinacol ester by a pinacol rearrangement. Alternatively, 2-(Thien-2-yl)thiazole-4-boronic acid pinacol ester can be synthesized from the reaction of 2-thienylthiazole and boronic acid in the presence of a base.
Propiedades
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thiophen-2-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO2S2/c1-12(2)13(3,4)17-14(16-12)10-8-19-11(15-10)9-6-5-7-18-9/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDHHJGRFSVPDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thien-2-yl)thiazole-4-boronic acid pinacol ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














